molecular formula C12H11NO3 B11892258 3-(8-Hydroxyquinolin-5-yl)propanoic acid

3-(8-Hydroxyquinolin-5-yl)propanoic acid

Cat. No.: B11892258
M. Wt: 217.22 g/mol
InChI Key: WPAQHRDBFJMQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(8-Hydroxyquinolin-5-yl)propanoic acid is an organic compound with the molecular formula C12H11NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a hydroxy group at the 8th position of the quinoline ring and a propanoic acid group at the 3rd position. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Hydroxyquinolin-5-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(8-Hydroxyquinolin-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(8-Hydroxyquinolin-5-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 3-(8-Hydroxyquinolin-5-yl)propanoic acid involves its ability to chelate metal ions. The hydroxyquinoline moiety can bind to metal ions, forming stable complexes. This property is exploited in various applications, including catalysis and medicinal chemistry. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-(8-hydroxyquinolin-5-yl)propanoic acid

InChI

InChI=1S/C12H11NO3/c14-10-5-3-8(4-6-11(15)16)9-2-1-7-13-12(9)10/h1-3,5,7,14H,4,6H2,(H,15,16)

InChI Key

WPAQHRDBFJMQSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.